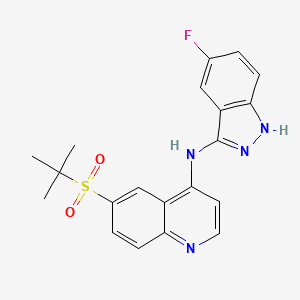

6-(Tert-Butylsulfonyl)-N-(5-Fluoro-2h-Indazol-3-Yl)quinolin-4-Amine

Descripción general

Descripción

6-(Tert-Butylsulfonyl)-N-(5-Fluoro-2h-Indazol-3-Yl)quinolin-4-Amine, or 6-TBS-FIA, is an organic compound with a wide range of scientific research applications. It is a white crystalline solid with a molecular weight of 336.4 g/mol and a melting point of 134-136°C. 6-TBS-FIA is used in a variety of in vitro and in vivo applications, including biochemical and physiological studies. It has been used to study the mechanism of action, biological activity, and pharmacodynamics of various compounds and drugs.

Aplicaciones Científicas De Investigación

Inflammatory Diseases Treatment

GSK583 is a potent modulator of Receptor-interacting serine/threonine kinase 2 (RIPK2), which plays a critical role in nucleotide-binding oligomerization domain 1 (NOD1), NOD2, and Toll-like receptors (TLRs) signaling . This signaling leads to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), followed by the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23 . Defects in NOD/RIPK2 signaling are associated with numerous inflammatory diseases, including asthma, sarcoidosis, inflammatory bowel disease (Crohn’s disease and ulcerative colitis), multiple sclerosis, and Blau syndrome .

Immunotherapies Development

As RIPK2 is a crucial element of innate immunity, small molecules regulating RIPK2 functions, such as GSK583, are attractive to establish novel immunotherapies . The increased interest in developing RIPK2 inhibitors has led to the clinical investigations of novel drug candidates .

Cancer Treatment

RIPK2 has been related to tumorigenesis and malignant progression for which there is an urgent need for targeted therapies . GSK583, as a RIPK2 inhibitor, shows potential as an anti-tumor drug target .

Modulation of Innate Immunity

RIPK2 is a dual specific kinase downstream of the nucleotide-binding oligomerization domain 1 (NOD1) and NOD2 signaling pathways, which play essential roles in regulating the innate immunity . Dysregulation of NOD/RIPK2 signaling is implicated in the development of several inflammatory diseases .

Adaptive Immunity Regulation

RIPK2 also plays a role in adaptive immunity as it is involved in CD4 + T cell proliferation and T-helper cell development . Therefore, modulation of the NODs/RIPK2 signaling pathway is a promising approach for the development of novel immunotherapies .

Drug Discovery Programs

Exquisite drug discovery programs have resulted in highly potent RIPK2 inhibitors, and some have entered human clinical trials . GSK583 is one of these potent RIPK2 inhibitors .

Mecanismo De Acción

Target of Action

GSK583, also known as “6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine”, is a highly potent and selective inhibitor of Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) . RIPK2 is a vital immunomodulator that plays critical roles in nucleotide-binding oligomerization domain 1 (NOD1), NOD2, and Toll-like receptors (TLRs) signaling .

Mode of Action

GSK583 interacts with RIPK2 and inhibits its kinase activity . This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Biochemical Pathways

Stimulated NOD1 and NOD2 interact with RIPK2, leading to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23 . GSK583 inhibits this process by blocking RIPK2, thereby reducing the production of these cytokines .

Pharmacokinetics

While GSK583 has shown potency in vitro, it has been observed to have poor pharmacokinetic parameters in vivo for both rats and mice

Result of Action

The inhibition of RIPK2 by GSK583 leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This can result in a reduction of inflammation and immune response, which could be beneficial in the treatment of various inflammatory diseases .

Propiedades

IUPAC Name |

6-tert-butylsulfonyl-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2S/c1-20(2,3)28(26,27)13-5-7-16-14(11-13)17(8-9-22-16)23-19-15-10-12(21)4-6-18(15)24-25-19/h4-11H,1-3H3,(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOGLWKOHPIJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tert-Butylsulfonyl)-N-(5-Fluoro-2h-Indazol-3-Yl)quinolin-4-Amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5,6-Dichloro-2-Oxobenzo[d]oxazol-3(2h)-Yl)propanoic Acid](/img/structure/B607769.png)

![1-[(3,5-difluoropyridin-2-yl)methyl]-2-methyl-N-(1-phenylpropyl)benzimidazole-5-carboxamide](/img/structure/B607774.png)

![2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]-N-[[5-(trifluoromethyl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B607776.png)

![7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B607779.png)

![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one](/img/structure/B607784.png)

![Phosphinic acid, [2-(aminocarbonyl)-5-chloro-1H-indol-3-yl][3-[(1E)-2-cyanoethenyl]-5-methylphenyl]-, methyl ester](/img/structure/B607785.png)

![trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol](/img/structure/B607786.png)

![n-[5-[4-(5-{[(2r,6s)-2,6-Dimethyl-4-morpholinyl]methyl}-1,3-oxazol-2-yl)-1h-indazol-6-yl]-2-(methyloxy)-3-pyridinyl]methanesulfonamide](/img/structure/B607790.png)